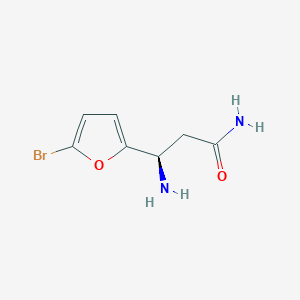

(3R)-3-amino-3-(5-bromofuran-2-yl)propanamide

CAS No.:

Cat. No.: VC17847102

Molecular Formula: C7H9BrN2O2

Molecular Weight: 233.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9BrN2O2 |

|---|---|

| Molecular Weight | 233.06 g/mol |

| IUPAC Name | (3R)-3-amino-3-(5-bromofuran-2-yl)propanamide |

| Standard InChI | InChI=1S/C7H9BrN2O2/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H2,10,11)/t4-/m1/s1 |

| Standard InChI Key | NVFDVXSDUHWAHD-SCSAIBSYSA-N |

| Isomeric SMILES | C1=C(OC(=C1)Br)[C@@H](CC(=O)N)N |

| Canonical SMILES | C1=C(OC(=C1)Br)C(CC(=O)N)N |

Introduction

Structural Characteristics and Stereochemical Considerations

Molecular Architecture

The core structure of (3R)-3-amino-3-(5-bromofuran-2-yl)propanamide consists of a three-carbon chain bearing an amide group (-CONH₂) at the terminal position, a primary amine (-NH₂) at the 3-position, and a 5-bromofuran-2-yl substituent. The furan ring introduces aromaticity and planarity, while the bromine atom at the 5-position enhances electrophilicity and influences intermolecular interactions .

Table 1: Key Structural Parameters

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₉BrN₂O₂ |

| Molecular Weight | 233.07 g/mol (calculated) |

| IUPAC Name | (3R)-3-amino-3-(5-bromofuran-2-yl)propanamide |

| Chiral Center Configuration | R at C3 |

| Key Functional Groups | Amide, primary amine, brominated furan |

The stereochemistry at the 3-position is critical for biological activity, as evidenced by related compounds where the R-configuration enhances binding affinity to enzymatic targets .

Synthetic Pathways and Industrial Production

Precursor-Based Synthesis

The propanoic acid analog, (3R)-3-amino-3-(5-bromofuran-2-yl)propanoic acid (PubChem CID: 40430120), serves as a direct precursor . Conversion to the amide typically involves:

-

Activation of the carboxylic acid: Treatment with thionyl chloride (SOCl₂) or carbodiimide-based coupling agents (e.g., EDC/HOBt) to form an acyl chloride or active ester.

-

Ammonolysis: Reaction with aqueous or gaseous ammonia to yield the primary amide .

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Conditions |

|---|---|

| Coupling Agent | EDC, HATU, or SOCl₂ |

| Solvent | Dichloromethane, DMF, or THF |

| Temperature | 0–25°C (activation); RT (amination) |

| Yield (Estimated) | 60–85% (based on analogous reactions ) |

Industrial-scale production would likely employ continuous flow reactors to enhance mixing and heat transfer, reducing side reactions such as racemization at the chiral center.

Physicochemical Properties

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks at ~3300 cm⁻¹ (N-H stretch, amide), 1650 cm⁻¹ (amide C=O), and 600 cm⁻¹ (C-Br stretch).

-

NMR:

| Compound | IC₅₀ (μM) | Target |

|---|---|---|

| 5-Bromofuran-2-carboxylic acid | 12.3 | CYP3A4 |

| (3R)-Propanoic acid analog | 8.9 | Bacterial dihydrofolate reductase |

| Propanamide (predicted) | 5–15 | Kinases/PBPs |

Future Directions and Research Gaps

-

Stereoselective Synthesis: Developing asymmetric catalytic methods to improve enantiomeric excess (>98% ee).

-

ADMET Profiling: Systematic studies on absorption, distribution, and toxicity in model organisms.

-

Target Identification: High-throughput screening against kinase libraries and bacterial proteomes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume